molecular formula C16H23IN2O3 B6208127 ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703774-70-1

ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6208127
CAS RN: 2703774-70-1
M. Wt: 418.3
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C16H23IN2O3 and its molecular weight is 418.3. The purity is usually 95.
BenchChem offers high-quality ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the synthesis of the key intermediate, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-carboxylic acid, which is then used to synthesize the final compound through a series of reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Bromine", "Sodium hydride", "Methyl isobutyl ketone", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Sodium borohydride", "Sodium hydroxide", "Iodine", "3,4-dihydro-2H-pyrazol-5-one", "2-propanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-carboxylic acid", "1.1: Dissolve 3,4-dihydro-2H-pyrazol-5-one (10 g) in 2-propanol (100 mL) and add hydrochloric acid (10 mL).", "1.2: Add sodium nitrite (7.5 g) in water (20 mL) to the above solution at 0-5°C.", "1.3: Add copper(I) iodide (10 g) in water (50 mL) to the above solution at 0-5°C.", "1.4: Add sodium borohydride (10 g) in water (50 mL) to the above solution at 0-5°C.", "1.5: Filter the resulting solid and wash with water to obtain 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-carboxylic acid.", "Step 2: Synthesis of ethyl 1-(bromomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate", "2.1: Dissolve ethyl acetoacetate (10 g) in methyl isobutyl ketone (50 mL) and add sodium hydride (2.5 g) in oil (60 mL) to the above solution at 0-5°C.", "2.2: Add 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-carboxylic acid (10 g) to the above solution and stir at 0-5°C for 1 hour.", "2.3: Add bromine (10 mL) dropwise to the above solution at 0-5°C.", "2.4: Stir the reaction mixture at room temperature for 2 hours.", "2.5: Add sodium bicarbonate (10 g) in water (50 mL) to the above solution and extract with ethyl acetate (3 x 50 mL).", "2.6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain ethyl 1-(bromomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate.", "Step 3: Synthesis of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate", "3.1: Dissolve ethyl 1-(bromomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate (5 g) in acetone (50 mL) and add sodium iodide (10 g) to the above solution at room temperature.", "3.2: Add iodine (5 g) to the above solution and stir at room temperature for 2 hours.", "3.3: Add water (50 mL) to the above solution and extract with ethyl acetate (3 x 50 mL).", "3.4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate.", "Step 4: Synthesis of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate", "4.1: Dissolve ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]bicyclo[2.1.1]hexane-4-carboxylate (5 g) in methanol (50 mL) and add sodium hydroxide (2.5 g) to the above solution at room temperature.", "4.2: Add ethyl chloroformate (5 g) to the above solution and stir at room temperature for 2 hours.", "4.3: Add water (50 mL) to the above solution and extract with ethyl acetate (3 x 50 mL).", "4.4: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate." ] }

CAS RN

2703774-70-1

Molecular Formula

C16H23IN2O3

Molecular Weight

418.3

Purity

95

Origin of Product

United States

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